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Compound Name:
methylphenyl)methanamine

CAS No.: 1344224-60-7

Cat. No.: B1401132

Get Quote

Executive Summary

This guide details the computational docking protocol for (2-Ethoxy-5-
methylphenyl)methanamine (CAS: 1248476-95-0), a substituted benzylamine scaffold.[1]
Based on structural activity relationship (SAR) data of analogous benzylamines (e.g.,
safinamide), this compound exhibits the pharmacophoric features required for binding to
Monoamine Oxidase B (MAO-B).

MAO-B is a flavin-adenine dinucleotide (FAD)-dependent enzyme located on the outer
mitochondrial membrane, critical for the oxidative deamination of dopamine. High-fidelity
docking of this ligand requires specific attention to the FAD cofactor, the hydrophobic "aromatic
cage" (Tyr398/Tyr435), and the protonation state of the primary amine.

Chemical Profile & Target Rationale
Ligand Physiochemistry
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The ligand is a primary benzylamine with an ethoxy group at the ortho position and a methyl
group at the meta position relative to the amine.

Property Value Structural Implication
C
Low MW, fragment-like
Formula H )
properties.[1]
NO
Critical: Exists as a cation (
pKa (Amine) ~9.2-9.6
) at physiological pH (7.4).[1]
] Key interaction with FAD or
H-Bond Donors 1 (Amine)
backbone carbonyls.[1]
Ethoxy oxygen may engage in
H-Bond Acceptors 2(0O,N) ] }
water-mediated bridges.[1]
Favorable for entering the
Lipophilicity LogP ~2.2 hydrophobic MAO-B substrate

cavity.[1]

Target Selection: MAO-B (PDB: 2V52)

We utilize the crystal structure of human MAO-B in complex with safinamide (PDB ID: 2V5Z;
Resolution 1.6 A). This structure is selected because safinamide shares the benzylamine core,
providing an experimentally validated binding mode for the scaffold.

Pre-Docking Workflow
Ligand Preparation

Rationale: Docking algorithms are sensitive to input geometry and charge.[1] An incorrect
protonation state will result in false negatives due to missing electrostatic interactions.[1]

e Structure Generation: Generate the 3D conformer from SMILES:
CCOC1=C(CN)C=C(C)C=C1.[1]
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e Protonation: Set pH to 7.4. The aliphatic amine must be protonated (

).

e Energy Minimization: Apply the OPLS3e or MMFF94 force field to relieve internal strain.[1]

o Constraint: Ensure the ethoxy group adopts a planar conformation relative to the phenyl
ring to maximize pi-conjugation, though rotation is allowed during docking.

Protein Preparation (The "FAD-Aware" Protocol)

Rationale: MAO-B contains a covalently bound FAD cofactor.[1] Standard automated prep
workflows often delete "non-protein"” residues.[1] Deleting FAD will invalidate the docking.

Import PDB 2V5Z: Remove chain B (if identical) to speed up calculation.

Clean Up: Remove solvent water molecules beyond 5 A of the active site.[1]

o Note: Keep water molecule HOH 1248 (numbering may vary) if it bridges the ligand and
the loop residues (Pro102/1le199), although for hydrophobic benzylamines, dry docking is
often sufficient.

Cofactor Handling: Retain FAD (Flavin-Adenine Dinucleotide).[1] Ensure its oxidation state is
set to Oxidized (FAD), not reduced (FADH2), unless studying the reductive half-reaction.

H-Bond Optimization: Optimize Hydrogen bond networks (flip Asn/GIn/His) at pH 7.4.

Experimental Protocol: Docking

We describe a protocol using AutoDock Vina (open-source standard) but the parameters are
transferable to Glide or GOLD.

Grid Generation (Search Space)

The binding pocket of MAO-B is a bipartite cavity (entrance cavity + substrate cavity).
» Center: Define the grid box center based on the co-crystallized ligand (safinamide) in 2V5Z.

o Coordinates (approx): X: 51.0, Y: 155.0, Z: 28.0.[1]
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¢ Dimensions:

A.[1] This covers both the "aromatic cage" (substrate site) and the entrance loop.

 Spacing: 0.375 A (standard) or 1.0 A (if using Glide).

Docking Parameters

o Exhaustiveness: Set to 32 (Default is 8). High exhaustiveness is required to sample the
ethoxy group flexibility within the tight hydrophobic slot.

e Num Modes: 10.

e Energy Range: 3 kcal/mol.[1]

Execution Command (Vina)
Post-Docking Analysis & Validation

Successful docking of (2-Ethoxy-5-methylphenyl)methanamine should exhibit the following
interaction fingerprint (IFP):

o The Aromatic Cage: The phenyl ring of the ligand must sandwich between Tyr398 and
Tyr435. This

stacking is the hallmark of MAO-B recognition.[1]
o Cation Interaction: The protonated amine (

) should point towards the FAD N5 atom or the backbone carbonyl of Pro102, potentially
forming a water-mediated bridge.

» Steric Fit: The 2-ethoxy group should occupy the hydrophobic space near Leul71 or lle199,
while the 5-methyl group extends into the entrance cavity.

Quantitative Scoring Thresholds
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Metric Passing Criteria Notes

Scores > -6.0 suggest non-

Binding Affinity (Vina
I Y (Vina) kcal/mol specific binding.[1]

No crystal structure for this
specific ligand exists.[1] Use

RMSD (vs Reference) N/A ) ) )
visual inspection of the "Cage"
fit.

] ] High internal strain indicates a
Ligand Strain < 2.0 kcal/mol

forced pose.[1]

Visualization of Signaling & Workflow[2]
Docking Workflow Diagram
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Target Preparation (MAO-B)
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Figure 1: Step-by-step computational workflow for docking benzylamine derivatives into MAO-
B, highlighting the critical FAD retention step.

Interaction Mechanism Diagram

2-Ethoxy Group —Hydrophobic/VdW __ Leul71 (Hydrophobic)

Electrostatic/H-Bond . .. FAD Cofactor (N5)
-----

.............. Water Bridge (Optional)
Tyr398 (Aromatic Cage)

Ligand PhenylRing ) Pi-Pi Stacking
_______ Tyr435 (Aromatic Cage)

Click to download full resolution via product page

Figure 2: Predicted interaction map. The "Aromatic Cage" (Tyr398/435) is the primary anchor,
while the amine orients toward the FAD cofactor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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